molecular formula C11H21NO3 B13086034 Methyl 2-((cyclopentylamino)methyl)-2-hydroxybutanoate

Methyl 2-((cyclopentylamino)methyl)-2-hydroxybutanoate

Cat. No.: B13086034
M. Wt: 215.29 g/mol
InChI Key: CEJDJTADSDPGDD-UHFFFAOYSA-N
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Description

Methyl 2-((cyclopentylamino)methyl)-2-hydroxybutanoate is an organic compound that features a cyclopentylamino group attached to a methylated hydroxybutanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((cyclopentylamino)methyl)-2-hydroxybutanoate typically involves the reaction of cyclopentylamine with a suitable precursor, such as a methylated hydroxybutanoate derivative. The reaction conditions often include the use of a solvent like methanol or ethanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are common practices in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((cyclopentylamino)methyl)-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Methyl 2-((cyclopentylamino)methyl)-2-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-((cyclopentylamino)methyl)-2-hydroxybutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((cyclohexylamino)methyl)-2-hydroxybutanoate
  • Methyl 2-((cyclopropylamino)methyl)-2-hydroxybutanoate
  • Methyl 2-((cyclobutylamino)methyl)-2-hydroxybutanoate

Uniqueness

Methyl 2-((cyclopentylamino)methyl)-2-hydroxybutanoate is unique due to its specific cyclopentylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

methyl 2-[(cyclopentylamino)methyl]-2-hydroxybutanoate

InChI

InChI=1S/C11H21NO3/c1-3-11(14,10(13)15-2)8-12-9-6-4-5-7-9/h9,12,14H,3-8H2,1-2H3

InChI Key

CEJDJTADSDPGDD-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC1CCCC1)(C(=O)OC)O

Origin of Product

United States

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